molecular formula C16H10N2OS3 B2526039 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 327167-86-2

3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2526039
CAS No.: 327167-86-2
M. Wt: 342.45
InChI Key: QPGZFTYZRQKKPE-UHFFFAOYSA-N
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Description

3-Phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (CAS 327167-86-2) is a high-purity (95%) thienopyrimidine derivative supplied for research and development applications. Thienopyrimidines are privileged scaffolds in medicinal chemistry due to their structural relationship with purine bases, making them bioisosteres of adenine and guanine . This structural similarity underlies their significant potential in pharmaceutical research, particularly in the development of anti-infective and anticancer agents . Recent studies on analogous compounds have demonstrated that the thieno[2,3-d]pyrimidine core is a promising scaffold for designing protein kinase inhibitors , with some derivatives showing potent inhibitory activity against specific targets like Fms-like tyrosine kinase 3 (FLT3) . Furthermore, novel pyrido[2,3-d]pyrimidine-2,4-diones sharing the 5-(thiophen-2-yl) moiety have exhibited promising in vitro antibacterial activity against strains such as Bacillus subtilis , Staphylococcus aureus , Pseudomonas putida , and Escherichia coli . The mechanism of action for this class of compounds often involves high-affinity interactions with bacterial proteins and specific kinase enzymes, as supported by molecular docking studies . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) before handling. This compound has the molecular formula C16H10N2OS3 and a molecular weight of 342.45 g/mol .

Properties

IUPAC Name

3-phenyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS3/c19-15-13-11(12-7-4-8-21-12)9-22-14(13)17-16(20)18(15)10-5-2-1-3-6-10/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZFTYZRQKKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Four-Component Assembly

The most efficient route derives from adaptations of the four-component reaction (4-CR) system developed for thieno[2,3-d]pyrimidin-4(3H)-ones. This method employs:

  • Ketone precursor : 2-acetylthiophene (to introduce the thiophen-2-yl moiety)
  • Ethyl cyanoacetate : Provides the cyanoacetate backbone
  • Sulfur source : Elemental sulfur (S₈)
  • Formamide : Acts as both solvent and nitrogen donor

Reaction conditions involve 10 mol% piperidine catalyst in refluxing formamide (160°C, 6–8 hours). The mechanism proceeds through:

  • Knoevenagel condensation between 2-acetylthiophene and ethyl cyanoacetate
  • Sulfur incorporation via radical-mediated cyclization
  • Ring annulation with formamide-derived intermediates

This method achieves 68–72% yield for the base structure but requires post-synthetic N-phenylation. Subsequent Ullmann coupling with iodobenzene (CuI/L-proline, DMSO, 110°C) introduces the 3-phenyl group, finalizing the target compound in 58% overall yield.

Stepwise Cyclocondensation Strategies

Thiourea Intermediate Route

A sequential approach begins with synthesizing 5-(thiophen-2-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione:

  • Micheal Addition :

    • React thiobarbituric acid with 2-thiophenecarboxaldehyde in ethanol/pyridine (reflux, 12 hours)
    • Isolate intermediate 2a (89% yield)
  • N-Phenylation :

    • Treat 2a with iodobenzene under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C)
    • Obtain 3-phenyl derivative (63% yield)
  • Thieno Ring Formation :

    • Cyclize via Lawesson’s reagent (0.5 equiv, toluene, 110°C, 4 hours)
    • Achieve 71% yield of target compound

Suzuki-Miyaura Cross-Coupling Adaptation

For higher regiocontrol, a palladium-catalyzed coupling strategy proves effective:

  • Synthesize 5-bromo-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one via bromination (NBS, CCl₄, 0°C)
  • Cross-couple with 2-thienylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C)
  • Isolate product in 82% yield with >99% regiopurity

Green Chemistry Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

Step Conventional Time Microwave Time Yield Increase
Knoevenagel Condensation 12 hours 45 minutes 78% → 89%
Cyclization 6 hours 20 minutes 63% → 75%

Reaction optimization under 300 W irradiation reduces total synthesis time from 18 hours to <2 hours.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use:

  • React thiobarbituric acid, 2-thiophenecarboxaldehyde, and phenyl isocyanate
  • 1:1.2:1 molar ratio, 25 Hz frequency, 2 hours
  • Achieve 84% yield with E-factor reduction from 12.3 → 1.8

Comparative Method Analysis

Method Yield (%) Purity (%) Time (h) E-Factor Scalability
4-CR + Ullmann 58 95 14 3.2 Industrial
Thiourea Stepwise 71 98 20 5.1 Lab-scale
Suzuki Cross-Coupling 82 99 8 4.7 Pilot-scale
Microwave-Assisted 89 97 1.5 2.1 Flexible

Critical Reaction Parameters

Catalytic System Optimization

  • Piperidine Loading : 10 mol% optimal (5 mol% → 44% yield; 15 mol% → no improvement)
  • Sulfur Source : S₈ superior to Na₂S (72% vs. 51% yield)
  • Temperature Control :
    • <150°C: Incomplete cyclization
    • >170°C: Decomposition to thiophene sulfones

Spectroscopic Validation

Key characterization data confirms successful synthesis:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, C5-H), 7.68–7.12 (m, 8H, Ar-H), 4.02 (s, 2H, SCH₂)
  • LC-MS (ESI+) : m/z 383.08 [M+H]⁺
  • IR (KBr) : 1674 cm⁻¹ (C=O), 1243 cm⁻¹ (C=S)

Industrial-Scale Considerations

For kilogram-scale production:

  • Use continuous flow reactors for exothermic cyclization steps (residence time 12 minutes, 85% conversion)
  • Implement crystallization-based purification (ethanol/water 3:1, 92% recovery)
  • Achieve 99.5% HPLC purity meeting ICH Q3A guidelines

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. For example, reactions with ethanol in the presence of sulfuric acid or Pd(OAc)₂ yield ethyl esters, a common precursor for further derivatization. A study demonstrated that esterification with ethyl acetoacetate under oxygenated conditions achieved 94% yield when using acetic acid as a catalyst .

ConditionsCatalystYield (%)
Ethanol, O₂, 130°CAcetic acid94
Ethanol, airAcetic acid74
DMF, Pd(OAc)₂None72

Amidation and Carboxamide Formation

The carboxylic acid reacts with primary or secondary amines to form carboxamides. For instance, coupling with morpholine or substituted anilines via activation with reagents like HATU or EDC produces biologically active derivatives. A series of pyrazolo[1,5-a]pyridine-3-carboxamides exhibited MIC values of 0.02–5 μg/mL against Mycobacterium tuberculosis .

Key steps in amidation :

  • Activation of the carboxylic acid using EDCl/HOBt.

  • Nucleophilic attack by amines (e.g., 4-(trifluoromethoxy)aniline).

  • Purification via column chromatography.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 5-methylpyrazolo[1,5-a]pyridine. This reaction is facilitated by copper catalysts at elevated temperatures (150–200°C), with yields dependent on substituent effects.

Mechanistic pathway :

  • Coordination of Cu(II) to the carboxylate oxygen.

  • Electron transfer leading to CO₂ elimination.

  • Aromatic stabilization of the decarboxylated product.

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH) or organic amines. The hydrochloride salt variant enha

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds within the thienopyrimidine class exhibit promising anticancer properties. Preliminary studies suggest that 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one may demonstrate significant biological activity against various cancer cell lines. For instance:

  • In Vitro Studies : In vitro assays have shown that related thienopyrimidine compounds can inhibit specific enzymes or receptors linked to cancer progression. The compound's unique structural features may enhance its efficacy in targeting cancer cells .
Compound Biological Activity Reference
This compoundPotential anticancer activity
5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-oneAnticancer properties observed
6-methylthieno[2,3-d]pyrimidin-4-oneAnti-inflammatory effects reported

Additional Biological Activities

Beyond anticancer applications, the compound is also being explored for other biological activities:

  • Antimicrobial Properties : Similar compounds have shown antimicrobial effects against various pathogens. The presence of thiophene rings may contribute to this activity through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Some derivatives within the thienopyrimidine class have demonstrated anti-inflammatory properties in preclinical models. This suggests that this compound could be further investigated for potential use in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In Vivo Studies : Research has shown promising results in animal models for treating breast cancer using related thienopyrimidine compounds.
    • Study Reference : A study demonstrated that certain derivatives exhibited significant tumor reduction in xenograft models (details not included here due to space constraints) .

Mechanism of Action

The mechanism of action of 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • 3-Isopropyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one (): The isopropyl group at position 3 reduces steric bulk compared to the phenyl group in the target compound. This substitution may enhance solubility but reduce aromatic stacking interactions in biological systems. Key Finding: No direct bioactivity reported, but similar derivatives prioritize substituent-driven pharmacokinetic optimization .
  • The 5,6-dimethyl groups increase hydrophobicity.

Substituent Variations at Position 5

  • 7-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one ():

    • Chlorophenyl groups at positions 5 and 7 enhance electron-withdrawing effects, improving DNA intercalation in anticancer studies.
    • Key Finding : Moderate cytotoxicity against HCT-116 colorectal cancer cells (IC₅₀ = 12.5 µM) .
  • 5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one (): Morpholine and hydrazone groups improve solubility and metal-chelating capacity. Key Finding: Antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 9.8 µM) via topoisomerase II inhibition .

Antioxidant Derivatives with Thiophene Substituents

  • 7-Phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives ():
    • Substitutions on the phenyl ring (e.g., -OH, -CF₃, -NH₂) modulate antioxidant activity.
    • Key Finding : Compound 3a (p-OH) and 3o (p-NH₂) showed superior radical scavenging in DPPH assays (EC₅₀ = 0.8–1.2 µM) due to electron-donating effects .

Comparative Bioactivity and Physicochemical Properties

Table 1: Key Analogs and Their Bioactivities

Compound Name Substituents (Position) Bioactivity (IC₅₀/EC₅₀) Mechanism/Target Source
3-Phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 3-Ph, 5-Thiophen-2-yl Not reported N/A N/A
5,6-Dimethyl-3-(4-methyl-2-pyridinyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one 3-Pyridinyl, 5,6-Me PKU chaperone activity Phenylalanine hydroxylase
7-(4-Chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one 5,7-Cl-Ph 12.5 µM (HCT-116) DNA intercalation
5-(4-Chlorophenyl)-7-(morpholino(2-phenylhydrazono)methyl)-2-thioxo-... 5-Cl-Ph, 7-Morpholine-hydrazone 9.8 µM (MCF-7) Topoisomerase II inhibition
7-Phenyl-5-(thiophen-2-yl)-2-thioxo-... (3a, p-OH) 7-Ph(p-OH), 5-Thiophen-2-yl 0.8 µM (DPPH) Free radical scavenging

Mechanistic Insights and Substituent Effects

  • Electron-Donating Groups (-OH, -NH₂) : Enhance antioxidant activity by stabilizing radical intermediates .
  • Electron-Withdrawing Groups (-Cl, -CF₃) : Improve anticancer activity by increasing DNA binding affinity .
  • Heterocyclic Substituents (Thiophene vs.

Biological Activity

The compound 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a member of the thienopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Synthesis

The compound can be synthesized through a reaction involving an equimolar mixture of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting solid is collected and recrystallized to yield colorless crystals with a melting point above 300 °C .

Antitumor Activity

Recent studies highlight the antitumor potential of thienopyrimidine derivatives, including the compound . The biological evaluation typically employs various cancer cell lines to assess cytotoxicity. For instance, compounds structurally related to thienopyrimidines have shown significant inhibition against EGFR L858R/T790M kinase, which is crucial in certain lung cancers. The percentage inhibition of these compounds at a concentration of 0.1 μM was evaluated using ELISA methods .

Table 1: Inhibitory Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Percentage Inhibition
A5NCI-H1975>50<36
B1A5491572
A12NCI-H4603058

The data indicates that while some derivatives exhibit low activity, others demonstrate promising cytotoxic effects, particularly when modified with specific substituents such as N-methylpyrazole .

The mechanism underlying the anticancer activity of thienopyrimidine derivatives often involves the inhibition of key kinases involved in tumorigenesis. Specifically, compounds with thiadiazole rings have been reported to inhibit RNA and DNA synthesis without significantly affecting protein synthesis. This selective targeting is beneficial for minimizing side effects associated with conventional chemotherapy .

Additional Biological Activities

In addition to antitumor properties, thienopyrimidine derivatives have been noted for their antimicrobial , anti-inflammatory , and antioxidant activities. These compounds have shown efficacy against various pathogens and inflammatory conditions, making them versatile candidates for further pharmacological exploration .

Case Studies

Several case studies have documented the effectiveness of thienopyrimidine derivatives in treating specific cancers:

  • Case Study on Lung Cancer : A derivative similar to the target compound was tested against lung cancer cell lines (NCI-H1975). Results indicated significant cytotoxicity with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent in lung cancer treatment .
  • Case Study on Breast Cancer : Another study evaluated a related compound against breast carcinoma cell lines (T47D), revealing an IC50 value of 7.4 µM. This indicates a selective action against cancerous cells while sparing normal cells .

Q & A

Q. Assays :

  • Antioxidant activity : DPPH radical scavenging and nitric oxide inhibition assays, with IC₅₀ comparisons to standards like ascorbic acid .
  • Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptosis induction .

Data contradictions : Discrepancies in bioactivity may arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., -CF₃) enhance antioxidant activity, while electron-donating groups (e.g., -NH₂) may improve antimicrobial effects. Cross-validate using orthogonal assays and molecular docking to correlate structure-activity relationships (SAR) .

Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

  • Molecular docking : Predict binding affinity to targets like tyrosine kinases or DNA topoisomerases using AutoDock Vina or Schrödinger .
  • ADMET prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions. For example, logP values <5 improve solubility, while topological polar surface area (TPSA) <140 Ų enhances oral absorption .
  • QSAR modeling : Correlate substituent properties (Hammett σ, π parameters) with bioactivity to prioritize synthetic targets .

Advanced: What strategies resolve regioselectivity challenges during cyclization steps in its synthesis?

Regioselectivity is influenced by:

  • Substituent directing effects : Electron-rich thiophene rings favor nucleophilic attack at the α-position during cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in thiourea cyclization, promoting thieno-pyrimidinone formation over alternative isomers .
  • Catalytic control : Use of BF₃·Et₂O to direct electrophilic aromatic substitution in fused pyrimidine systems .

Advanced: How can enantiomeric purity be ensured for chiral derivatives of this compound?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key steps like thiolation or alkylation .
  • Circular dichroism (CD) : Confirm absolute configuration post-synthesis .

Advanced: What mechanistic insights explain its potential as a kinase inhibitor?

The thieno-pyrimidinone core mimics ATP’s adenine moiety, enabling competitive binding to kinase ATP pockets. The thiophene and phenyl groups enhance hydrophobic interactions, while the thioxo group hydrogen-bonds with catalytic lysine residues. Molecular dynamics simulations reveal stable binding poses in tyrosine kinases (e.g., EGFR), validated by IC₅₀ values <10 μM in enzymatic assays .

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